![molecular formula C11H14BrN B8506374 3-bromo-4-[(E)-hex-1-enyl]pyridine](/img/structure/B8506374.png)
3-bromo-4-[(E)-hex-1-enyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-4-[(E)-hex-1-enyl]pyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds This compound is characterized by the presence of a bromine atom at the third position and a hex-1-enyl group at the fourth position of the pyridine ring The (E)-configuration indicates that the hex-1-enyl group is in the trans configuration relative to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-[(E)-hex-1-enyl]pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide. In this case, the reaction would involve the coupling of 3-bromopyridine with hex-1-enylboronic acid under the presence of a palladium catalyst and a base .
Another method involves the Heck reaction, which is a palladium-catalyzed coupling reaction between an aryl halide and an alkene. This reaction can be used to couple 3-bromopyridine with hex-1-ene in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling or Heck reaction. These methods are favored due to their high efficiency, selectivity, and scalability. The reactions are usually carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
3-bromo-4-[(E)-hex-1-enyl]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation Reactions: The hex-1-enyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The hex-1-enyl group can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium amide, thiols, or alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction Reactions: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include alcohols, aldehydes, or carboxylic acids derived from the hex-1-enyl group.
Reduction Reactions: The major product is the corresponding alkane derived from the hex-1-enyl group.
Aplicaciones Científicas De Investigación
3-bromo-4-[(E)-hex-1-enyl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the development of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-bromo-4-[(E)-hex-1-enyl]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The bromine atom and the hex-1-enyl group can interact with different parts of the target molecule, leading to changes in its function .
In organic synthesis, the compound can act as a nucleophile or electrophile, depending on the reaction conditions. The bromine atom can participate in substitution reactions, while the hex-1-enyl group can undergo addition or elimination reactions .
Comparación Con Compuestos Similares
3-bromo-4-[(E)-hex-1-enyl]pyridine can be compared with other similar compounds, such as:
3-bromo-2-hydroxypyridine: This compound has a hydroxyl group at the second position instead of a hex-1-enyl group.
4-bromo-3-[(E)-hex-1-enyl]pyridine: This is an isomer with the bromine and hex-1-enyl groups at different positions.
3-bromo-4-[(Z)-hex-1-enyl]pyridine: This is a geometric isomer with the hex-1-enyl group in the cis configuration.
Propiedades
Fórmula molecular |
C11H14BrN |
|---|---|
Peso molecular |
240.14 g/mol |
Nombre IUPAC |
3-bromo-4-hex-1-enylpyridine |
InChI |
InChI=1S/C11H14BrN/c1-2-3-4-5-6-10-7-8-13-9-11(10)12/h5-9H,2-4H2,1H3 |
Clave InChI |
ZACJNPJOEUYPNN-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=CC1=C(C=NC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


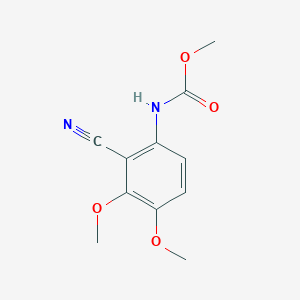
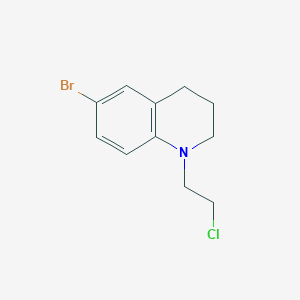
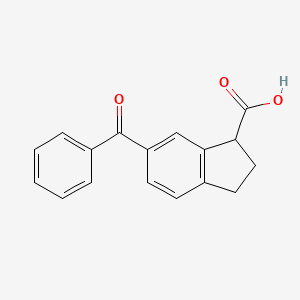
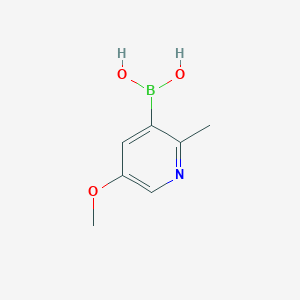

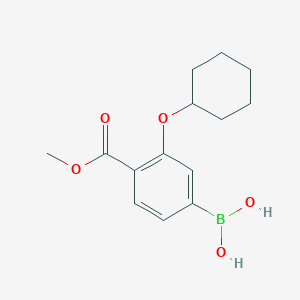
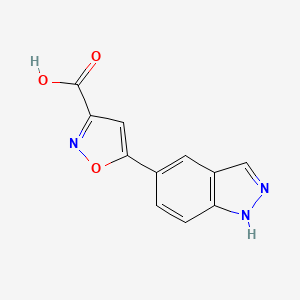


![2-{4-[Benzyl(ethyl)amino]benzoyl}benzoic acid](/img/structure/B8506362.png)

![3-Pyridinecarboxamide,n-[4-(2-furanyl)-5-(4-morpholinyl)-2-thiazolyl]-6-(4-morpholinyl)-](/img/structure/B8506375.png)
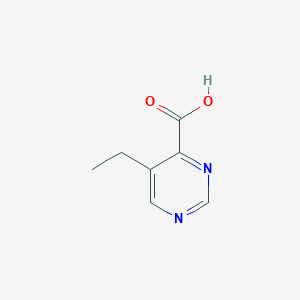
![2-[[2-Aminoacetyl]amino]-4-thiazoleacetic acid, ethyl ester](/img/structure/B8506395.png)
